molecular formula C14H15N3O2 B11057237 N-(1H-benzimidazol-2-ylmethyl)-2-methyl-4,5-dihydrofuran-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-4,5-dihydrofuran-3-carboxamide

Cat. No.: B11057237
M. Wt: 257.29 g/mol
InChI Key: CKAZIKBHOJVYFI-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-4,5-dihydrofuran-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a dihydrofuran carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-4,5-dihydrofuran-3-carboxamide typically involves the condensation of benzimidazole derivatives with appropriate carboxylic acid derivatives under controlled conditions. One common method involves the reaction of 1H-benzimidazole-2-methanamine with 2-methyl-4,5-dihydrofuran-3-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-4,5-dihydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the furan ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of benzimidazole amines.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-4,5-dihydrofuran-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The benzimidazole moiety is known to interact with various enzymes and receptors, modulating their activity and triggering downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-4,5-dihydrofuran-3-carboxamide is unique due to the presence of both benzimidazole and dihydrofuran moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-methyl-2,3-dihydrofuran-4-carboxamide

InChI

InChI=1S/C14H15N3O2/c1-9-10(6-7-19-9)14(18)15-8-13-16-11-4-2-3-5-12(11)17-13/h2-5H,6-8H2,1H3,(H,15,18)(H,16,17)

InChI Key

CKAZIKBHOJVYFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCO1)C(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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